molecular formula C9H10FNO2 B6205187 methyl 5-amino-2-fluoro-3-methylbenzoate CAS No. 1533872-66-0

methyl 5-amino-2-fluoro-3-methylbenzoate

Cat. No.: B6205187
CAS No.: 1533872-66-0
M. Wt: 183.2
InChI Key:
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Description

Methyl 5-amino-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-fluoro-3-methylbenzoate is unique due to the presence of both the fluoro and methyl groups, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and interactions with biological targets .

Properties

CAS No.

1533872-66-0

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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